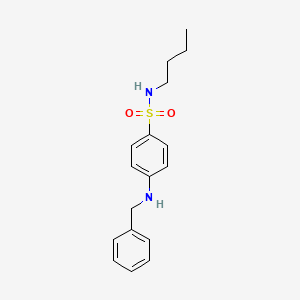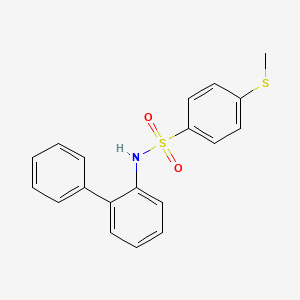![molecular formula C22H32N2O2S B4818607 1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4818607.png)
1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with an adamantyl group and a sulfonyl group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via alkylation reactions using adamantyl halides.
Attachment of the Sulfonyl Group: The sulfonyl group is usually introduced through sulfonation reactions using sulfonyl chlorides.
Substitution with Dimethylphenyl Moiety: The final step involves the substitution of the sulfonyl group with the dimethylphenyl moiety using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperidine
- 1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]morpholine
- 1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]thiomorpholine
Uniqueness
1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to its specific combination of functional groups and structural features. The presence of the adamantyl group provides steric bulk and rigidity, while the sulfonyl group and piperazine ring contribute to its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2S/c1-16-3-4-21(9-17(16)2)27(25,26)24-7-5-23(6-8-24)22-13-18-10-19(14-22)12-20(11-18)15-22/h3-4,9,18-20H,5-8,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXMHIBHNUPLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE](/img/structure/B4818532.png)
![N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4818537.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B4818550.png)
![N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4818558.png)
![2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4818565.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4818573.png)
![N,4-bis[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4818585.png)
![methyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4818587.png)
![4'-amino-6'-[(2,3-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4818601.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-cyclohexylpiperazin-1-yl)acetamide](/img/structure/B4818618.png)
![2-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B4818625.png)

